Phosphoramidothioic acid, O-isopropyl S-methyl ester

Catalog No.
S14289655
CAS No.
10265-95-9
M.F
C4H12NO2PS
M. Wt
169.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoramidothioic acid, O-isopropyl S-methyl est...

CAS Number

10265-95-9

Product Name

Phosphoramidothioic acid, O-isopropyl S-methyl ester

IUPAC Name

2-[amino(methylsulfanyl)phosphoryl]oxypropane

Molecular Formula

C4H12NO2PS

Molecular Weight

169.19 g/mol

InChI

InChI=1S/C4H12NO2PS/c1-4(2)7-8(5,6)9-3/h4H,1-3H3,(H2,5,6)

InChI Key

ZQCPGYWIDZZZDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(N)SC

Phosphoramidothioic acid, O-isopropyl S-methyl ester, is a chemical compound characterized by its unique structure and properties. It belongs to a class of organophosphorus compounds that feature phosphorus bonded to sulfur and nitrogen. The molecular formula for this compound is C5H13NOPSC_5H_{13}NOPS, and it has a molecular weight of approximately 157.195 g/mol. This compound is recognized for its potential applications in various fields, including agriculture and pharmaceuticals.

Typical of organophosphorus compounds. Notably, it can undergo hydrolysis, leading to the formation of phosphorothioic acid derivatives. Additionally, it can react with halogenating agents, resulting in the formation of phosphoryl halides. The stereochemistry of these reactions often involves inversion at the phosphorus center, which is crucial for understanding its reactivity and biological activity .

This compound exhibits biological activity primarily as an insecticide and acaricide. It acts by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects and other organisms. By blocking this enzyme, it disrupts neurotransmission, leading to paralysis and death in pests. Its effectiveness as a pesticide makes it valuable in agricultural practices, particularly in controlling various insect populations .

The synthesis of phosphoramidothioic acid, O-isopropyl S-methyl ester typically involves the reaction of isopropyl alcohol with methyl phosphonothioate under acidic or basic conditions. This process may also include the use of coupling agents or catalysts to enhance yield and selectivity. The reaction conditions can be optimized to control the stereochemistry of the resulting product, which is essential for its biological activity .

Phosphoramidothioic acid, O-isopropyl S-methyl ester finds applications primarily in agriculture as a pesticide. Its ability to effectively control pest populations while being relatively selective makes it an important tool for farmers. Additionally, due to its biological activity, research is ongoing into its potential therapeutic uses in medicine, particularly as a model compound for developing new pharmaceuticals that target similar pathways in human biology .

Studies on the interactions of phosphoramidothioic acid, O-isopropyl S-methyl ester with biological systems have revealed insights into its mechanism of action. Research indicates that this compound binds to the active site of acetylcholinesterase with high affinity, leading to prolonged inhibition of enzyme activity. Interaction studies also explore its effects on non-target organisms to assess environmental impact and safety profiles .

Phosphoramidothioic acid, O-isopropyl S-methyl ester shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Feature
Phosphoramidothioic acid, O,S-dimethyl esterDimethyl esterInsecticideTwo methyl groups enhancing stability
Methyl phosphonothioateMethyl esterInsecticideSimpler structure with less steric hindrance
Phosphorothioic acidThioacidInsecticideLacks amide functionality
MethamidophosDimethyl phosphoramidothioateInsecticideBroad-spectrum insect control

The uniqueness of phosphoramidothioic acid, O-isopropyl S-methyl ester lies in its specific isopropyl substitution pattern and its potent inhibitory action against acetylcholinesterase compared to other similar compounds .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

169.03263680 g/mol

Monoisotopic Mass

169.03263680 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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